molecular formula C16H27N3O6S B13765485 Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate CAS No. 112997-67-8

Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate

Cat. No.: B13765485
CAS No.: 112997-67-8
M. Wt: 389.5 g/mol
InChI Key: JMOHGHFUPIQUHS-UHFFFAOYSA-N
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Description

Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate is a complex organic compound with the molecular formula C14H23N3O6S It is known for its unique chemical structure, which includes a diethylamino group, a hydroxyethyl group, and a sulfamoylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of diethylamine with 2-chloroethanol to form diethyl(2-hydroxyethyl)amine. This intermediate is then reacted with 4-oxo-4-(4-sulfamoylanilino)butanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The sulfamoylanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-hydroxyethanaminium 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoate
  • 2-hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate

Uniqueness

Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

112997-67-8

Molecular Formula

C16H27N3O6S

Molecular Weight

389.5 g/mol

IUPAC Name

diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate

InChI

InChI=1S/C10H12N2O5S.C6H15NO/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;1-3-7(4-2)5-6-8/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);8H,3-6H2,1-2H3

InChI Key

JMOHGHFUPIQUHS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCO.C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N

Origin of Product

United States

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